ATRA-hydroxyimino
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
given its derivation from retinoic acid, it is likely produced using similar large-scale organic synthesis techniques employed in the pharmaceutical industry for the production of retinoids .
Chemical Reactions Analysis
Types of Reactions
ATRA-hydroxyimino undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyimino groups to oxo groups.
Reduction: Reduction of oxo groups back to hydroxyimino groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the hydroxyimino form .
Scientific Research Applications
ATRA-hydroxyimino has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of ATRA-hydroxyimino involves its binding to the cIAP1 ligand (Bestatin) via a linker to form the SNIPER complex. This complex targets and degrades CRABP-II in IMR-32 cells. The degradation process is mediated through the ubiquitin-proteasome pathway, where the SNIPER complex facilitates the ubiquitination and subsequent proteasomal degradation of CRABP-II .
Comparison with Similar Compounds
Similar Compounds
All-trans retinoic acid (ATRA): The parent compound of ATRA-hydroxyimino, known for its role in cellular differentiation and cancer therapy.
Retinoic acid derivatives: Compounds like 9-cis retinoic acid and 13-cis retinoic acid, which have similar biological activities and therapeutic applications.
Uniqueness
This compound is unique due to its specific ability to form the SNIPER complex and target CRABP-II for degradation. This targeted degradation mechanism distinguishes it from other retinoic acid derivatives, which primarily function through receptor-mediated transcriptional regulation .
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(3E)-3-hydroxyimino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H27NO3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21-24)11-12-20(17,4)5/h6-10,13,24H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+,21-18+ |
InChI Key |
TXLVFISHOZJIQV-WYIJURDSSA-N |
Isomeric SMILES |
CC\1=C(C(CC/C1=N\O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=NO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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